Spiro[3.5]nonane-7-sulfonyl fluoride
Description
Spiro[3.5]nonane-7-sulfonyl fluoride is a bicyclic sulfonyl fluoride derivative characterized by a spirocyclic scaffold, where a nonane ring system is fused at the 3.5 position. The sulfonyl fluoride (-SO₂F) group at the 7-position confers unique electrophilic reactivity, making it a candidate for covalent modification in chemical biology and medicinal chemistry.
Properties
Molecular Formula |
C9H15FO2S |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
spiro[3.5]nonane-7-sulfonyl fluoride |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)8-2-6-9(7-3-8)4-1-5-9/h8H,1-7H2 |
InChI Key |
UDZCMWSLQHNKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(CC2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C7H13FN2O2S |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2,7-diazaspiro[3.5]nonane-7-sulfonyl fluoride |
| SMILES | C1CN(CCC12CNC2)S(=O)(=O)F |
| InChI | InChI=1S/C7H13FN2O2S/c8-13(11,12)10-3-1-7(2-4-10)5-9-6-7/h9H,1-6H2 |
| InChIKey | ORLHMVKIDNXPDV-UHFFFAOYSA-N |
The compound features a spirocyclic diazaspiro[3.5]nonane core with a sulfonyl fluoride group attached at the 7-position nitrogen atom, imparting electrophilic character useful for sulfonylation reactions.
Preparation Methods of this compound
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Construction of the spirocyclic diazaspiro[3.5]nonane scaffold.
- Introduction of the sulfonyl fluoride moiety onto the nitrogen atom at the 7-position.
These steps are often carried out under inert atmosphere conditions (e.g., nitrogen) to prevent side reactions and ensure high purity.
Detailed Synthetic Routes
Synthesis of the Spirocyclic Core
The spirocyclic diazaspiro[3.5]nonane core can be synthesized via cyclization reactions involving appropriate diamine and dihalide or ditosylate precursors. For example, a common approach involves:
- Reaction of a diamine with a bis-electrophile such as a bis-tosylate or bis-bromide under basic conditions.
- Use of potassium hydroxide or sodium hydride as base in solvents like ethanol or tetrahydrofuran (THF).
- Heating under reflux or elevated temperature to facilitate cyclization.
One reported method involves the reaction of cyclohexane-1,1-diyldimethanol derivatives with p-toluenesulfonyl chloride and subsequent nucleophilic substitution with sodium sulfide or amines to form the spirocyclic intermediates.
Introduction of Sulfonyl Fluoride Group
The sulfonyl fluoride group is introduced by sulfonylation of the spirocyclic amine with sulfonyl fluoride reagents, such as sulfuryl fluoride (SO2F2) or perfluorobutane sulfonyl fluoride, under mild conditions:
- The amine is dissolved in anhydrous acetonitrile or tetrahydrofuran.
- Sulfonyl fluoride reagent is added dropwise at low temperatures (0 °C to room temperature).
- A base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or cesium fluoride (CsF) is used to facilitate the reaction.
- The reaction is typically stirred under nitrogen atmosphere for several hours (e.g., 12 h) to ensure completion.
- The product is purified by silica gel chromatography.
An example from the literature describes the conversion of a spirocyclic amine to the corresponding sulfonyl fluoride using cesium fluoride in acetonitrile at 30 °C, yielding the sulfonyl fluoride product in 78% yield.
Representative Reaction Conditions and Yields
Analytical Characterization
The synthesized this compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR confirm the presence of the sulfonyl fluoride group and spirocyclic framework.
- Mass Spectrometry (MS): Confirms molecular weight (208.26 g/mol).
- Infrared (IR) Spectroscopy: Characteristic sulfonyl fluoride S=O and S-F stretching vibrations.
- Chromatography: Purity assessed by thin-layer chromatography (TLC) and silica gel flash chromatography.
Summary of Research Findings
- The preparation of this compound is well-documented using a two-step approach: spirocyclic core synthesis followed by sulfonyl fluoride installation.
- Optimal yields are obtained using cesium fluoride as a base and acetonitrile as solvent under nitrogen atmosphere.
- The compound's unique structure and sulfonyl fluoride functionality make it a promising intermediate for further functionalization in medicinal chemistry and chemical biology.
- Purification techniques such as silica gel chromatography are essential for isolating high-purity products.
- Analytical data from NMR and MS confirm the structural integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonane-7-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert it into different sulfonyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, thiols, and various oxidizing agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions are sulfonyl fluorides and their derivatives, which are valuable intermediates in organic synthesis and chemical biology .
Scientific Research Applications
Spiro[3.5]nonane-7-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the synthesis of protease inhibitors and other pharmaceutical agents.
Industry: Sulfonyl fluorides are used in the production of functional materials and diagnostic tools.
Mechanism of Action
The mechanism of action of spiro[3.5]nonane-7-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which facilitates selective interactions with amino acids and proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Attributes
Notes:
- Electrophilicity: The sulfonyl fluoride group in this compound exhibits higher reactivity than sulfonamides (e.g., compound 7a ) due to the fluorine atom’s strong electron-withdrawing effect, enabling selective covalent interactions with nucleophilic residues (e.g., tyrosine or lysine) in proteins.
- Scaffold Rigidity: Compared to AD173,4d (a diazaspiro sigma receptor ligand ), the absence of nitrogen atoms in the spiro core of this compound may reduce off-target interactions with amine-binding receptors.
- Stability : The tert-butyl carbamate in ’s compound improves metabolic stability but reduces solubility, whereas the sulfonyl fluoride group may balance reactivity and aqueous compatibility.
Q & A
Q. What are the most reliable synthetic routes for Spiro[3.5]nonane-7-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via three-component coupling involving sulfur dioxide insertion, as described for sulfonyl fluorides (RSO₂F) . Key steps include selecting precursors compatible with the spirocyclic framework and optimizing catalysts (e.g., transition metals or organocatalysts). Reaction parameters such as temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry should be systematically tested using Design of Experiments (DoE) to maximize yield. For spirocyclic intermediates, methodologies from spiro[3.5]nonane-dione synthesis (e.g., cyclization via acid catalysis) may be adapted .
Q. How does the spirocyclic structure influence the reactivity of the sulfonyl fluoride group?
- Methodological Answer : The spiro architecture imposes steric constraints and electronic effects, which can slow sulfonyl fluoride hydrolysis compared to linear analogs. To assess this, conduct comparative kinetic studies under aqueous conditions (pH 3–10) using HPLC or fluorometric assays to track degradation . Computational modeling (e.g., DFT) can further elucidate electronic effects by analyzing charge distribution at the sulfur center .
Q. What purification challenges arise during synthesis, and how can they be addressed?
- Methodological Answer : Common issues include residual byproducts (e.g., unreacted spiro precursors or sulfonamide derivatives). Use column chromatography with silica gel or reverse-phase C18, eluting with gradients of ethyl acetate/hexane or acetonitrile/water. For improved resolution, employ preparative HPLC with a phenyl-hexyl column. Confirm purity via LC-MS and ¹⁹F NMR (δ ~60–70 ppm for SO₂F) .
Q. Which analytical techniques are critical for confirming identity and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Look for spirocyclic proton signals (δ 1.5–3.5 ppm) and quaternary carbons.
- ¹⁹F NMR : A singlet near δ 65–70 ppm confirms the sulfonyl fluoride group .
- FT-IR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 850 cm⁻¹ (S-F stretch).
- LC-MS : Monitor [M-H]⁻ ions in negative mode for mass confirmation.
Advanced Research Questions
Q. How can kinetic studies improve the understanding of sulfonyl fluoride stability in biological buffers?
- Methodological Answer : Perform pseudo-first-order degradation assays in PBS (pH 7.4) or simulated lysosomal fluid (pH 4.5) at 37°C. Sample aliquots at timed intervals and quantify intact compound via UPLC-MS/MS. Use Arrhenius plots to determine activation energy (Eₐ) and predict shelf-life. Compare with non-spiro sulfonyl fluorides to isolate steric/electronic contributions .
Q. What structural modifications enhance target engagement in covalent inhibition studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the spiro ring to increase sulfonyl fluoride electrophilicity. Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics with target proteins (e.g., proteases). Pair with X-ray crystallography to map covalent adduct formation .
Q. How does pH affect the stability of this compound during storage?
- Methodological Answer : Conduct accelerated stability testing by storing samples in buffers (pH 3–9) at 40°C/75% RH. Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns. Optimal storage conditions are anhydrous environments (e.g., desiccated at -20°C) with inert gas (N₂) purging .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Re-evaluate activity using orthogonal assays (e.g., enzymatic vs. cellular assays) and rigorously characterize batches via qNMR. Cross-validate with independent synthetic replicates to exclude batch-specific artifacts .
Q. How can computational modeling guide the design of spirocyclic sulfonyl fluorides for selective protein targeting?
Q. What are the best practices for handling and disposing of this compound in compliance with safety guidelines?
- Methodological Answer :
Use HF-resistant PPE (neoprene gloves, face shield) and work in a fume hood. Quench waste with 10% aqueous sodium bicarbonate (1:10 v/v) to hydrolyze the sulfonyl fluoride group, then dispose via hazardous waste protocols. Monitor airborne fluoride levels with real-time sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
